(E)-3-(2-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acrylamide
描述
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClF3N4O/c1-13-25-17(20(22,23)24)12-18(26-13)28-10-8-15(9-11-28)27-19(29)7-6-14-4-2-3-5-16(14)21/h2-7,12,15H,8-11H2,1H3,(H,27,29)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBQODSLGMFODS-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C=CC3=CC=CC=C3Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)/C=C/C3=CC=CC=C3Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-3-(2-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acrylamide, with the CAS number 2035005-04-8, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C20H20ClF3N4O
- Molecular Weight : 424.8 g/mol
- Structure : The structure features a piperidine moiety and a trifluoromethyl-pyrimidine substituent, which are known to influence biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections detail specific activities associated with (E)-3-(2-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acrylamide.
Antimicrobial Activity
Studies have shown that compounds containing piperidine and pyrimidine derivatives often exhibit significant antimicrobial properties. For instance, related compounds have demonstrated:
- Moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.
- Weak to moderate activity against other strains , indicating a selective efficacy profile .
Anticancer Potential
The structural components of (E)-3-(2-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acrylamide suggest potential anticancer activity. Similar compounds have been reported to:
The mechanisms through which (E)-3-(2-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acrylamide exerts its effects may involve:
- Enzyme Inhibition : Compounds with similar piperidine structures have shown strong inhibitory activity against enzymes such as acetylcholinesterase and urease .
- Protein Binding Interactions : Studies involving docking simulations suggest that the compound may interact favorably with various protein targets, enhancing its pharmacological effectiveness .
In Vivo Studies
Recent studies have conducted in vivo assessments using rodent models to evaluate the pharmacokinetics and efficacy of related compounds. Key findings include:
- Compounds demonstrated varying degrees of bioavailability depending on the route of administration (oral vs. intraperitoneal), impacting their therapeutic potential .
In Vitro Assessments
In vitro studies have been pivotal in determining the biological activity of (E)-3-(2-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acrylamide:
- Compounds were tested against various cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis in malignant cells.
Data Table: Biological Activity Summary
相似化合物的比较
Key Observations :
- Substituent Diversity : The target compound’s trifluoromethyl group distinguishes it from the triazole (Compound 5) and imidazole (Compound 6) substituents. The -CF₃ group likely improves metabolic stability and membrane permeability compared to polar heterocycles .
- Linker Flexibility: The piperidine in the target compound may restrict conformational freedom compared to the ethylamino linker in Compound 6, influencing target binding kinetics.
常见问题
Basic: What are the standard synthetic routes for preparing (E)-3-(2-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acrylamide?
Answer:
A common method involves condensation reactions between acryloyl chloride derivatives and substituted piperidines. For example, refluxing a mixture of the acrylamide precursor and piperidine derivatives in ethanol under catalytic conditions (e.g., piperidine as a base) yields the target compound. Key steps include:
- Reaction optimization : Ethanol as solvent, 10-hour reflux, and recrystallization for purity .
- Characterization : Confirmed via -NMR (e.g., δ 3.02 ppm for methyl groups), -NMR, and mass spectrometry (e.g., m/z 372 [M+1]) .
Advanced: How can regioselectivity challenges in pyrimidine ring functionalization be addressed during synthesis?
Answer:
Regioselectivity in pyrimidine derivatives is controlled by:
- Electrophilic directing groups : Trifluoromethyl groups at the 6-position direct substitutions to the 4-position via electronic effects .
- Catalytic strategies : Use of palladium catalysts or Lewis acids to stabilize intermediates during cross-coupling reactions .
- Computational modeling : Predicting reactive sites using DFT calculations to guide synthetic design .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Core techniques include:
- NMR spectroscopy : Assigning protons (e.g., aromatic H at δ 7.19–7.42 ppm) and carbons (e.g., carbonyl C at δ 166.7 ppm) .
- Mass spectrometry : Confirming molecular weight (e.g., m/z 372 [M+1]) .
- HPLC : Assessing purity (>98%) via retention time and peak integration .
Advanced: How can X-ray crystallography resolve structural ambiguities in acrylamide derivatives?
Answer:
X-ray crystallography provides:
- Dihedral angles : Pyrimidine ring planarity (e.g., 12.8° twist in phenyl groups) .
- Hydrogen bonding : Intramolecular N–H⋯N bonds (e.g., 2.1 Å bond length) stabilizing conformation .
- Packing interactions : Weak C–H⋯π and C–H⋯O bonds influencing crystal lattice stability .
Basic: What methodologies evaluate the biological activity of this compound?
Answer:
- Antimicrobial assays : Disk diffusion or MIC tests against bacterial/fungal strains .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC values) .
- Enzyme inhibition : Kinase or protease activity assays using fluorogenic substrates .
Advanced: How can computational tools predict physicochemical properties?
Answer:
- ACD/Labs Percepta : Estimates logP (lipophilicity), solubility, and pKa .
- Molecular dynamics : Simulates membrane permeability via lipid bilayer models .
- Docking studies : Predicts target binding (e.g., kinase active sites) using AutoDock Vina .
Basic: How are stability and degradation profiles determined?
Answer:
- Forced degradation studies : Exposure to heat, light, and pH extremes, monitored via HPLC .
- Kinetic analysis : Arrhenius plots to predict shelf-life under storage conditions .
- Mass spectrometry : Identifies degradation products (e.g., hydrolyzed amides) .
Advanced: What strategies resolve contradictions in reported synthetic yields?
Answer:
- DoE (Design of Experiments) : Optimizes variables (e.g., solvent, catalyst loading) via response surface methodology .
- In situ monitoring : ReactIR or NMR tracks intermediate formation in real time .
- Alternative routes : Microwave-assisted synthesis reduces reaction time and improves yield .
Advanced: How does the trifluoromethyl group influence metabolic stability?
Answer:
- Electron-withdrawing effects : Enhances resistance to oxidative metabolism by CYP450 enzymes .
- Lipophilicity : Increases membrane permeability (logP >3) and bioavailability .
- In vivo studies : Radiolabeled analogs track metabolic pathways in rodent models .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
- Scaffold modification : Introduce substituents (e.g., halogens, methyl) at the 2-chlorophenyl or pyrimidine positions .
- Bioisosteric replacement : Swap acrylamide with sulfonamide or urea groups .
- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic features with activity .
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